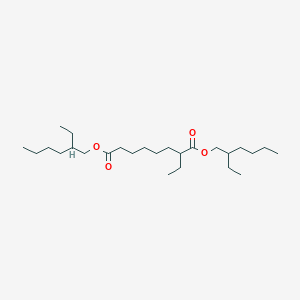
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester is a chemical compound with the molecular formula C26H50O4. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its stability and solubility in organic solvents, making it a valuable component in the production of various materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester typically involves the esterification of octanedioic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the final product. The use of advanced distillation techniques helps in the purification of the ester, removing any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: Under strong acidic or basic conditions, the ester can be hydrolyzed back to octanedioic acid and 2-ethylhexanol.
Oxidation: The ester can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester group can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group.
Major Products Formed
Hydrolysis: Octanedioic acid and 2-ethylhexanol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a lubricant and stabilizer in the manufacturing of plastics and other materials.
作用機序
The mechanism of action of Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect the transport of molecules across the membrane and influence cellular processes. In industrial applications, its mechanism of action is primarily based on its ability to reduce friction and improve the stability of materials.
類似化合物との比較
Similar Compounds
- Hexanedioic acid, bis(2-ethylhexyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester is unique due to its specific molecular structure, which provides it with distinct physical and chemical properties. Compared to similar compounds, it offers better stability and solubility in organic solvents, making it more suitable for certain industrial applications.
特性
CAS番号 |
922-09-8 |
|---|---|
分子式 |
C26H50O4 |
分子量 |
426.7 g/mol |
IUPAC名 |
bis(2-ethylhexyl) 2-ethyloctanedioate |
InChI |
InChI=1S/C26H50O4/c1-6-11-16-22(8-3)20-29-25(27)19-15-13-14-18-24(10-5)26(28)30-21-23(9-4)17-12-7-2/h22-24H,6-21H2,1-5H3 |
InChIキー |
XNLFDVGJJPYNGF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)CCCCCC(CC)C(=O)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


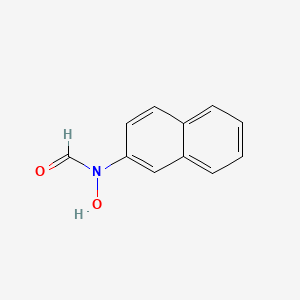
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
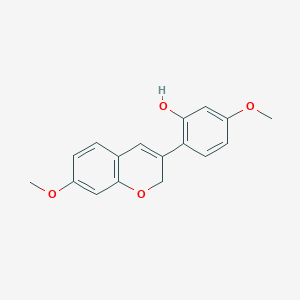
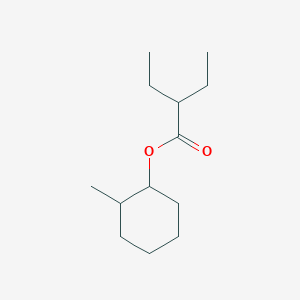
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
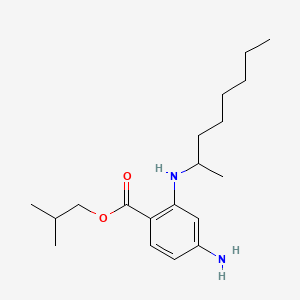
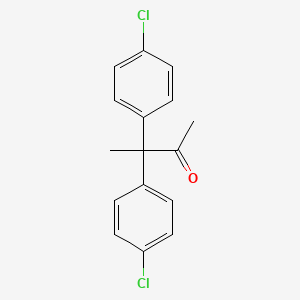
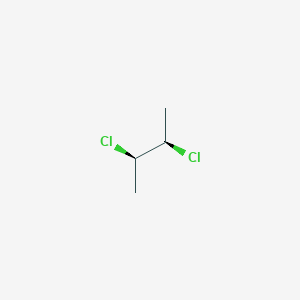
![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
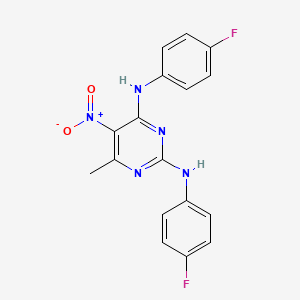
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
